molecular formula C19H15ClFN3O2 B5638793 N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5638793
M. Wt: 371.8 g/mol
InChI Key: MGNKTWUEQCXERG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multiple steps starting from commercially available materials. Cheung et al. (2014) describe a novel synthesis approach for a similar compound, highlighting the versatility and potential for generating related compounds with medicinal applications (Cheung, Nickels, Tang, Buck, & Manning, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been elucidated using various spectroscopic techniques. Ping (2007) provides insights into the structure of a related acetamide compound determined by NMR and X-ray diffraction analysis, underscoring the importance of these techniques in confirming the molecular structure (Ping, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives, including those similar to the compound of interest, have been explored in various studies. The reaction of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide with different reagents demonstrates the compound's versatility in chemical synthesis and the potential for creating a diverse range of derivatives with various biological activities (Ping, 2007).

Physical Properties Analysis

The physical properties, such as solubility and crystal form, significantly affect the compound's application in drug formulation. Euler et al. (2004) discuss the physicochemical and biopharmaceutical properties of a water-insoluble thrombin inhibitor, providing insights into the importance of particle surface area and crystal form on absorption characteristics (Euler, Frech, Karki, Cowden, Pearce, Mehta, Lindemann, Byway, Wang, Gibson, Cheng, & Kwei, 2004).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with specific reagents and stability under various conditions, is crucial for the development of pharmaceutical compounds. The work by Narayana et al. (2016) on C,N-disubstituted acetamides provides valuable information on hydrogen bonding and molecular interactions that can influence the compound's chemical properties and its potential applications in drug development (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-14(16)11-22-18(25)12-24-19(26)10-9-17(23-24)13-5-7-15(21)8-6-13/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNKTWUEQCXERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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